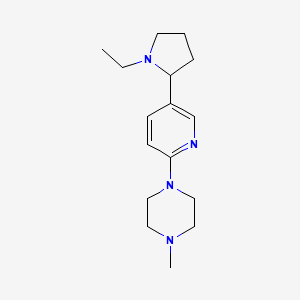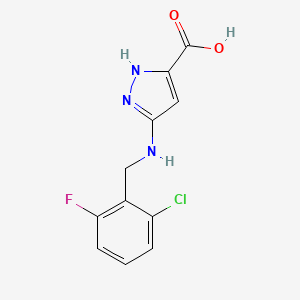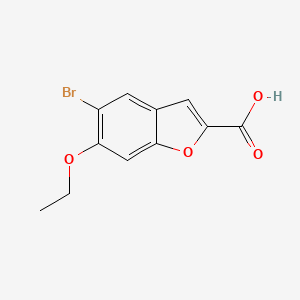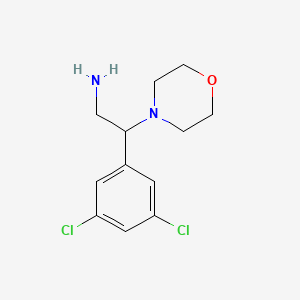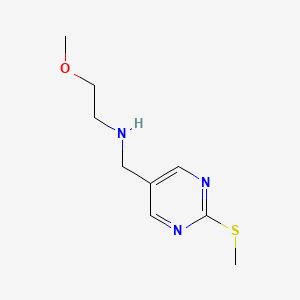
2-Methoxy-N-((2-(methylthio)pyrimidin-5-yl)methyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-((2-(methylthio)pyrimidin-5-yl)methyl)ethanamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound has a molecular formula of C10H15N3OS and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-((2-(methylthio)pyrimidin-5-yl)methyl)ethanamine involves several steps. One common method includes the reaction of 2-methoxypyrimidine with a methylthio-substituted pyrimidine derivative under specific conditions. The reaction typically requires a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N-((2-(methylthio)pyrimidin-5-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Methoxy-N-((2-(methylthio)pyrimidin-5-yl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pyrimidine derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating fibrotic diseases and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-((2-(methylthio)pyrimidin-5-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit collagen prolyl 4-hydroxylase, an enzyme involved in fibrosis, thereby reducing collagen production and fibrosis . Additionally, it may interact with DNA or RNA, affecting cellular processes and leading to its antiviral or antitumor activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypyrimidine: A simpler pyrimidine derivative with similar chemical properties.
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: Another pyrimidine derivative with different substituents and biological activities.
Uniqueness
2-Methoxy-N-((2-(methylthio)pyrimidin-5-yl)methyl)ethanamine is unique due to its specific combination of methoxy and methylthio groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H15N3OS |
|---|---|
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
2-methoxy-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H15N3OS/c1-13-4-3-10-5-8-6-11-9(14-2)12-7-8/h6-7,10H,3-5H2,1-2H3 |
Clave InChI |
LTFGVPOBAAIGKZ-UHFFFAOYSA-N |
SMILES canónico |
COCCNCC1=CN=C(N=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


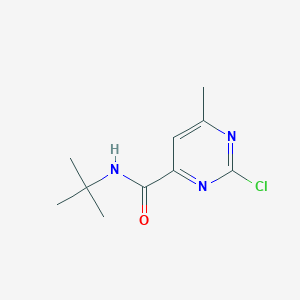
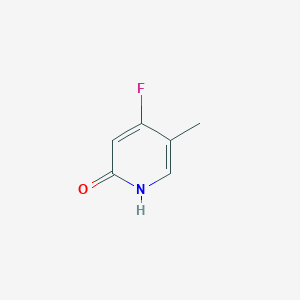

![2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11812449.png)
![N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11812460.png)
